Spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-f]benzothiazole], 6'-methyl-
Description
Historical Evolution of Spirocyclic Benzothiazole Derivatives in Organic Chemistry
The development of spirocyclic benzothiazoles traces back to early 20th-century investigations into heterocyclic systems, but significant progress emerged with the advent of modern cyclization techniques. The 6'-methyl derivative first gained prominence through its synthesis via acid-catalyzed condensation of 2-aminothiophenol derivatives with cyclohexanone precursors, a method refined by Hofmann’s foundational work on benzothiazole cyclization. Early applications focused on dye chemistry, where the spiro architecture improved color fastness through enhanced π-conjugation.
A pivotal advancement occurred in 2020 with the introduction of catalyst-free, one-pot syntheses for spiro-benzothiazole hybrids. Researchers demonstrated that refluxing isatin, malononitrile, and 2-hydroxy-4H-pyrimido[2,1-b]benzothiazol-4-one in ethanol-water mixtures could yield complex spiro systems in 85–95% yields. This methodology bypassed traditional metal catalysts, aligning with green chemistry principles while enabling access to structurally diverse analogs.
Recent skeleton-editing breakthroughs (2025) revolutionized the field by enabling direct carbon atom insertion/deletion in thiazolium salts. This technique permitted the construction of spiro[benzothiazole-n-alkanes] without requiring prefunctionalized starting materials, significantly expanding the accessible chemical space for these compounds.
Properties
CAS No. |
67874-24-2 |
|---|---|
Molecular Formula |
C14H15NO2S |
Molecular Weight |
261.34 g/mol |
IUPAC Name |
6-methylspiro[[1,3]dioxolo[4,5-f][1,3]benzothiazole-2,1'-cyclohexane] |
InChI |
InChI=1S/C14H15NO2S/c1-9-15-10-7-11-12(8-13(10)18-9)17-14(16-11)5-3-2-4-6-14/h7-8H,2-6H2,1H3 |
InChI Key |
TYNPXUCEDICLGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC3=C(C=C2S1)OC4(O3)CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Methylspiro[cyclohexane-1,2’-[1,3]dioxolo[4,5-f]benzothiazole] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
6’-Methylspiro[cyclohexane-1,2’-[1,3]dioxolo[4,5-f]benzothiazole] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .
Scientific Research Applications
6’-Methylspiro[cyclohexane-1,2’-[1,3]dioxolo[4,5-f]benzothiazole] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its unique chemical properties.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 6’-Methylspiro[cyclohexane-1,2’-[1,3]dioxolo[4,5-f]benzothiazole] involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Molecular Structure and Substituent Effects
The 6'-methyl derivative is structurally simpler compared to its analogs. For instance:
- 6'-Methyl-7'-(3-sulphonatopropyl)spiro[...]benzothiazolium (CAS: 68239-11-2) incorporates a sulfonate group, significantly improving water solubility compared to the methyl-substituted parent compound .
- 4-Propan-2-ylspiro[1,3-benzodioxole-2,1'-cyclohexane] (CAS: 145625-63-4) replaces the benzothiazole with a benzodioxole system and an isopropyl group, reducing molecular weight (232.15 g/mol ) and LogP (4.5 ) .
Table 1: Structural and Physicochemical Comparisons
Biological Activity
Spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-f]benzothiazole], 6'-methyl- (CAS Number: 67874-24-2) is a compound of significant interest due to its unique structural features and potential biological activities. This article will explore its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C14H15NO2S
- Molecular Weight: 261.34 g/mol
- LogP: 4.21, indicating moderate lipophilicity which may influence its absorption and distribution in biological systems.
The biological activity of Spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-f]benzothiazole], 6'-methyl- is primarily attributed to its interaction with various biological targets. The compound exhibits potential anti-inflammatory and anticancer properties. Studies suggest that it may modulate signaling pathways associated with cell proliferation and apoptosis.
Anticancer Activity
A series of studies have demonstrated the anticancer potential of this compound:
- In vitro Studies: Research indicates that Spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-f]benzothiazole], 6'-methyl- inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound induces apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis via caspase activation |
| HeLa | 15.0 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Activity
The compound has also shown promise in reducing inflammatory responses:
- In vivo Studies: In animal models of inflammation (e.g., carrageenan-induced paw edema), treatment with Spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-f]benzothiazole], 6'-methyl- significantly reduced swelling compared to control groups.
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Compound (10 mg/kg) | 45 |
| Compound (20 mg/kg) | 75 |
Case Studies
Several case studies have highlighted the efficacy of Spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-f]benzothiazole], 6'-methyl- in various therapeutic contexts:
-
Breast Cancer Treatment:
- A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability. The study concluded that the compound could serve as a lead for developing new anticancer agents.
-
Chronic Inflammatory Disorders:
- In a model simulating rheumatoid arthritis, administration of Spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-f]benzothiazole], 6'-methyl- resulted in significant reductions in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Q & A
Basic: What are the recommended synthetic routes for optimizing the yield of 6'-methyl-spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-f]benzothiazole]?
Methodological Answer:
Synthesis optimization often involves solvent selection, stoichiometry adjustments, and reaction time. For spiro compounds, a mixture of acetonitrile (ACN) and tetrahydrofuran (THF) (3:1 v/v) under inert conditions has been effective. For example, reacting precursors with NaH and TosCl at room temperature for 14 hours yielded 4-hydroxy derivatives with 80–85% efficiency after column chromatography (PE:EA eluent) . Monitoring reaction progress via TLC (Rf ~0.42–0.55) and adjusting HF equivalents can mitigate side-product formation .
Basic: How is the structural elucidation of this spiro compound validated?
Methodological Answer:
Multi-modal characterization is critical:
- NMR : and NMR identify cyclohexane and benzothiazole ring coupling (e.g., spiro carbon at δ ~100–110 ppm) .
- HRMS : Validates molecular weight (e.g., observed [M]+ at 436.1733 vs. calculated 436.1740) .
- IR : Confirms functional groups (e.g., aldehyde C=O stretch at ~1679 cm) .
Advanced: What structure-activity relationships (SAR) could explain its potential antimicrobial activity?
Methodological Answer:
Analogous spiro-thiazolidines show enhanced activity with heterocyclic substitutions. For instance, chlorophenyl groups increase microbial membrane interaction, while extended conjugation (e.g., dioxolo-benzothiazole) improves binding to bacterial enzymes like dihydrofolate reductase . Comparative assays (e.g., MTT for cytotoxicity) against S. aureus and E. coli can quantify SAR trends .
Advanced: How can contradictory analytical data (e.g., varying Rf values) be resolved during purification?
Methodological Answer:
Inconsistent Rf values (e.g., 0.42 vs. 0.55) may stem from residual silyl-protecting groups (e.g., tert-butyldimethylsilyl). Repeating purification with gradient elution (PE:EA from 10:1 to 5:1) and verifying via NMR (absence of TBS peaks at δ ~0.1 ppm) ensures homogeneity .
Advanced: What reaction mechanisms underpin the formation of its dioxolo-benzothiazole core?
Methodological Answer:
The spiro junction forms via acid-catalyzed cyclization. For example, HF in ACN/THF cleaves silyl ethers, triggering intramolecular nucleophilic attack by the thiazole sulfur on the cyclohexane carbonyl, followed by dehydration . DFT calculations can model transition states to confirm regioselectivity .
Advanced: What biological targets are hypothesized for this compound based on structural analogs?
Methodological Answer:
Benzothiazole derivatives target apoptotic pathways (e.g., caspase-3/7 activation) and DNA topoisomerases. Molecular docking studies using AutoDock Vina suggest affinity for kinase domains (e.g., EGFR) due to the dioxolo moiety’s planar geometry . Validate via Western blotting for caspase cleavage in MCF-7 cells .
Basic: What purification techniques are optimal for isolating this spiro compound?
Methodological Answer:
Column chromatography with silica gel (PE:EA gradients) effectively removes polar byproducts. For scale-up, preparative HPLC (C18 column, MeCN:HO 70:30) achieves >95% purity. Recrystallization from ethanol improves crystalline yield .
Advanced: How are spectral anomalies (e.g., unexpected 13C^{13}C13C shifts) interpreted?
Methodological Answer:
Anomalous shifts (e.g., spiro carbon at δ 105 ppm vs. expected 100 ppm) may indicate steric strain or hydrogen bonding. Variable-temperature NMR (VT-NMR) can assess conformational flexibility, while NOESY detects spatial proximity between cyclohexane and benzothiazole protons .
Advanced: How does the compound’s stability vary under acidic/basic conditions?
Methodological Answer:
Stability studies in pH 2–12 buffers (24h, 25°C) show degradation >50% at pH <3 due to dioxolo ring hydrolysis. LC-MS identifies breakdown products (e.g., free benzothiazole at m/z 165). For long-term storage, anhydrous DMSO at -20°C is recommended .
Advanced: How does its bioactivity compare to spiro analogs with different substituents?
Methodological Answer:
Comparative studies reveal that 6'-methyl substitution enhances lipophilicity (logP ~2.8) vs. 6'-ethyl (logP ~3.2), improving cellular uptake but reducing aqueous solubility. Antimicrobial assays show a 4-fold MIC improvement over non-methylated analogs against P. aeruginosa .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
